molecular formula C17H16N6O2S B12165723 2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B12165723
M. Wt: 368.4 g/mol
InChI Key: GUWVMRPOYGDRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of multiple fused ring systems, including thiazolo, pyrimidine, and triazolo moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves several key steps. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . This process typically requires specific reaction conditions, including the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s active methylene group (C2H2) is highly reactive towards electrophilic reagents, making it a suitable candidate for functionalization . Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazolo and pyrimidine rings.

Scientific Research Applications

Case Studies

  • A study demonstrated that derivatives of the compound exhibited IC50 values in the low micromolar range against human chronic myelogenous leukemia cells. The presence of electronegative groups was correlated with enhanced anticancer activity .
  • Another investigation into similar compounds revealed that modifications at specific positions on the triazole ring could lead to improved potency and selectivity against cancer cell lines .

Broad-Spectrum Activity

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. The presence of both triazole and thiazole structures contributes to enhanced antimicrobial activity.

Research Findings

  • In vitro studies have shown that related compounds demonstrate moderate to excellent antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • A comprehensive screening indicated that certain derivatives exhibited potent antifungal activity as well, making them candidates for further development as broad-spectrum antimicrobial agents .

Potential Neuroprotective Effects

Emerging studies suggest that compounds with similar structural frameworks may possess neuroprotective properties. The modulation of GABA receptors and other neuroactive pathways could be a promising area for future research.

Case Studies

  • Certain derivatives have been reported to enhance cognitive function in animal models by modulating neurotransmitter systems, indicating a potential application in treating neurodegenerative diseases .

Synthetic Routes

The synthesis of 2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves multiple steps including cyclization reactions involving hydrazine derivatives and carbonyl compounds. This allows for the introduction of various substituents that can enhance biological activity.

Optimization Studies

Recent research has focused on optimizing the synthetic pathways to increase yield and reduce the number of steps involved in producing this compound and its analogs. This optimization is crucial for scaling up production for clinical trials and commercial use.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s ability to bind to biological targets is attributed to its structural similarity to purine, which allows it to interact with enzymes and receptors involved in various cellular processes . This interaction can lead to the inhibition of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared to other similar compounds, such as 2-substituted thiazolo[3,2-a]pyrimidine derivatives . These compounds share similar structural features and chemical properties, but they may differ in their biological activities and applications. The unique combination of thiazolo, pyrimidine, and triazolo moieties in the compound of interest sets it apart from other related compounds, highlighting its potential for diverse applications in scientific research and industry.

Biological Activity

2,3-Dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The compound comprises multiple functional groups, including:

  • Thiazole and Pyrimidine Rings : These heterocycles are known for their biological activity.
  • Triazole Moiety : This component enhances the compound's ability to interact with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may possess significant biological activities. The following sections detail its potential effects based on available research.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. It may inhibit specific enzymes or receptors involved in cancer pathways. For instance:

  • Inhibition of Kinases : Similar compounds have shown effectiveness against kinases such as p38 MAPK and PI3K/mTOR pathways, crucial in cancer cell proliferation and survival .
  • Cell Line Studies : In vitro studies against various cancer cell lines (e.g., MCF-7 for breast cancer) have demonstrated promising antiproliferative effects .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit bacterial DNA gyrase and topoisomerase II, leading to bacterial cell death .
  • Testing Against Pathogens : Initial tests indicate activity against Gram-positive and Gram-negative bacteria. Further studies are needed to quantify these effects.

Data Table of Biological Activities

Activity Type Target/Mechanism Reference
AnticancerInhibition of PI3K/mTOR
AntimicrobialInhibition of DNA gyrase
Enzyme Inhibitionp38 MAPK

Case Studies and Research Findings

  • In Vitro Studies : A study involving various cancer cell lines reported IC50 values in the nanomolar range for compounds structurally related to this compound. This indicates high potency against tumor cells .
  • Animal Models : In vivo studies using mouse models demonstrated that derivatives of this compound significantly reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives, and how are reaction conditions optimized for introducing the triazolo[4,3-a]pyridinyl moiety?

  • Methodology : The synthesis typically involves cyclocondensation of thiazole or thiazolidinone precursors with activated carbonyl intermediates. For example, and describe the reaction of ethyl carboxylate derivatives with amines to form carboxamides. The triazolo[4,3-a]pyridinyl group can be introduced via alkylation or nucleophilic substitution at the ethyl linker. Reaction optimization includes solvent selection (e.g., ethanol or DMF) and temperature control (70–100°C) to enhance regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography ( ) provides definitive spatial confirmation of the thiazolo-pyrimidine core and substituent orientation.
  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and confirms carboxamide formation (amide proton at δ ~10 ppm in DMSO-d₆) .
  • IR spectroscopy validates carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and secondary amide bonds (N–H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry enhance the design of intermediates and predict reaction pathways for this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) model transition states and predict regioselectivity in cyclization steps. highlights the use of reaction path search algorithms to optimize substituent positioning (e.g., methyl groups at C2/C3) and reduce experimental trial-and-error. Molecular docking may also predict bioactivity trends by analyzing steric/electronic interactions with target proteins .

Q. What strategies mitigate low yields during carboxamide formation when using primary vs. secondary amines?

  • Methodology : Primary amines (e.g., ) may require activation via coupling agents (EDC/HOBt) to improve nucleophilicity. For sterically hindered secondary amines, microwave-assisted synthesis ( ) or elevated temperatures (100–120°C) enhance reaction efficiency. Monitoring by TLC or HPLC ensures intermediate stability .

Q. Data Contradiction & Analysis

Q. How should researchers resolve discrepancies in NMR data between synthesized batches?

  • Methodology :

  • Batch comparison : Analyze solvent effects (e.g., DMSO vs. CDCl₃ shifts in ) and tautomeric equilibria (e.g., keto-enol forms in the thiazolo-pyrimidine core).
  • Dynamic NMR : Variable-temperature studies (e.g., −40°C to 80°C) can resolve overlapping signals caused by conformational flexibility .
  • Crystallographic validation : Cross-reference NMR assignments with X-ray data ( ) to confirm substituent positions .

Q. Why do substituents on the triazolo[4,3-a]pyridine ring alter bioactivity unpredictably?

  • Methodology : Perform SAR studies comparing electron-withdrawing (e.g., CF₃ in ) vs. electron-donating groups. Molecular dynamics simulations ( ) model steric clashes or hydrogen-bonding interactions with biological targets. In vitro assays (e.g., enzyme inhibition) correlate structural variations with activity trends .

Q. Experimental Design

Q. How to design a stability study for this compound under physiological conditions?

  • Methodology :

  • pH variation : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC ( ).
  • Light/oxidation tests : Expose to UV light (254 nm) and O₂ to assess photolytic/oxidative stability .
  • Metabolic stability : Use liver microsomes to identify CYP450-mediated metabolites .

Q. What crystallization techniques improve purity for X-ray analysis?

  • Methodology :

  • Solvent diffusion : Layer hexane over a DMF solution ( ) to induce slow crystal growth.
  • Seeding : Introduce microcrystals from prior batches ( ) to control polymorphism.
  • Intermolecular interaction mapping : Analyze packing diagrams ( ) to identify H-bonding or π-stacking motifs guiding crystal formation .

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H16N6O2S/c1-10-11(2)26-17-19-9-12(16(25)23(10)17)15(24)18-7-6-14-21-20-13-5-3-4-8-22(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,18,24)

InChI Key

GUWVMRPOYGDRJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCCC3=NN=C4N3C=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.